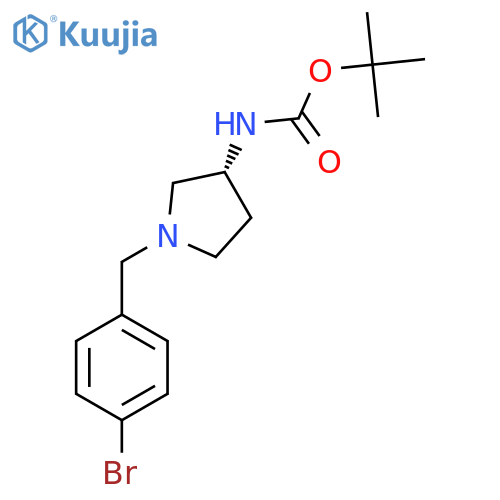Cas no 1286207-07-5 ((R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate)

1286207-07-5 structure
商品名:(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
CAS番号:1286207-07-5
MF:C16H23BrN2O2
メガワット:355.270023584366
CID:4788115
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
- (R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate
- (R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate
-
- インチ: 1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1
- InChIKey: UYZZAGNHGKVPQM-CQSZACIVSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CN1CC[C@H](C1)NC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 349
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 41.6
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064231-1g |
R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate |
1286207-07-5 | 95% | 1g |
£276.00 | 2022-03-01 | |
| Chemenu | CM492628-1g |
(R)-tert-Butyl(1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate |
1286207-07-5 | 97% | 1g |
$309 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695152-250mg |
Tert-butyl (r)-(1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate |
1286207-07-5 | 98% | 250mg |
¥1803.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695152-1g |
Tert-butyl (r)-(1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate |
1286207-07-5 | 98% | 1g |
¥4517.00 | 2024-08-09 |
(R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1286207-07-5 ((R)-Tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
